molecular formula C6H10O3 B12278520 Methyl4-hydroxy-2-methylbut-2-enoate

Methyl4-hydroxy-2-methylbut-2-enoate

Cat. No.: B12278520
M. Wt: 130.14 g/mol
InChI Key: FKRANOXLYCXMOV-HWKANZROSA-N
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Description

Methyl4-hydroxy-2-methylbut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 4-hydroxy-2-methylbut-2-enoic acid. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-hydroxy-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-methylbut-2-enoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 4-hydroxy-2-methylbutanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: 4-oxo-2-methylbut-2-enoate

    Reduction: 4-hydroxy-2-methylbutanol

    Substitution: Various halogenated derivatives

Scientific Research Applications

Methyl4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving esterification and hydrolysis reactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of Methyl4-hydroxy-2-methylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its ability to act as a precursor in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-hydroxy-2-methylbut-2-enoic acid: The parent acid form of the compound.

    Methyl 4-hydroxy-3-methylbut-2-enoate: An isomer with the hydroxyl group at a different position.

Uniqueness

Methyl4-hydroxy-2-methylbut-2-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+

InChI Key

FKRANOXLYCXMOV-HWKANZROSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)OC

Canonical SMILES

CC(=CCO)C(=O)OC

Origin of Product

United States

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